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Compound of Interest

Compound Name: Tetramethoxymethane

Cat. No.: B120706

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential spectral data required for

the unambiguous identification of tetramethoxymethane (CAS No. 1850-14-2). The following
sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Core Spectral Data Summary

The spectral data for tetramethoxymethane is characterized by its simplicity, a direct reflection
of the molecule's high degree of symmetry. All four methoxy groups are chemically equivalent,
leading to single, sharp signals in both proton and carbon NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tetramethoxymethane.
The high symmetry of the molecule results in a simple and easily interpretable spectrum.

Table 1: *H NMR Spectral Data for Tetramethoxymethane

Chemical Shift (3)
ppm

Multiplicity Integration Solvent

~3.2-3.3 Singlet 12H CDCls
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Table 2: 13C NMR Spectral Data for Tetramethoxymethane

Chemical Shift (8) ppm Description Solvent
~51.5 Methoxy carbons (-OCHs) CDCls
~120.5 Quaternary carbon (C(OCHs)a) CDCls

Infrared (IR) Spectroscopy

The IR spectrum of tetramethoxymethane is dominated by strong C-O stretching vibrations,
characteristic of ethers and orthoesters. The absence of certain bands, such as a broad O-H

stretch, is also a key identifying feature.

Table 3: Key IR Absorption Bands for Tetramethoxymethane

Wavenumber (cm~—?) Intensity Vibration Type
~2950-2850 Strong C-H stretch (methoxy groups)
~1150-1050 Strong C-O stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of tetramethoxymethane results in a
characteristic fragmentation pattern. The molecular ion peak is often weak or absent, with the

base peak resulting from the loss of a methoxy group.

Table 4: Key Mass Spectrometry Data (EI-MS) for Tetramethoxymethane[1]
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miz Relative Intensity Fragment lon

136 Low [M]* (Molecular lon)
105 100% (Base Peak) [M - OCHs]*

75 Moderate [M - 2(OCHs) + H]*
59 Moderate [C(OCH3)]*

45 Moderate [OCHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the key spectral data for
tetramethoxymethane. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy (*H and *3C)

e Sample Preparation: Dissolve approximately 10-20 mg of tetramethoxymethane in about
0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard (0 ppm).

e Instrumentation: Utilize a nuclear magnetic resonance (NMR) spectrometer, for instance, a
300 MHz or higher field instrument.

e 'H NMR Acquisition:
o Acquire the spectrum using a standard single-pulse experiment.
o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
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o Alarger number of scans will be required compared to *H NMR to achieve an adequate
signal-to-noise ratio due to the lower natural abundance of 13C.

e Processing: Process the raw data by applying a Fourier transform, phasing, and baseline
correction. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of liquid tetramethoxymethane between two potassium
bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

o Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent that has
minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCla).

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or the solvent).
o Record the spectrum of the sample.

o The instrument software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and their corresponding
vibrational modes.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a small amount of tetramethoxymethane into the mass
spectrometer, typically via direct injection or through a gas chromatography (GC) interface.

 lonization: Utilize electron ionization (El) with a standard electron energy of 70 eV.

o Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of
the compound and its expected fragments (e.g., m/z 10-200).
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o Data Analysis: Identify the molecular ion peak (if present) and the major fragment ions. The
fragmentation pattern serves as a molecular fingerprint.

Logical Workflow for Identification

The collective spectral data provides a robust and definitive identification of
tetramethoxymethane. The logical flow of analysis is depicted in the following diagram.

Spectral Data Acquisition
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Caption: Workflow for the identification of tetramethoxymethane using spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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